2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium

Description

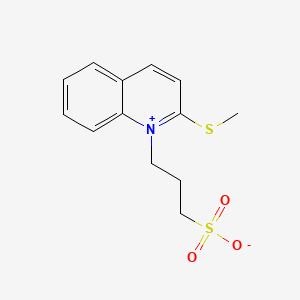

2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium is a quinolinium derivative characterized by a methylthio (-SMe) substituent at the 2-position and a sulfonatopropyl (-CH₂CH₂CH₂SO₃⁻) group at the 1-position of the heterocyclic ring. This compound belongs to a class of sulfonated quinolinium salts, which are notable for their water-soluble properties due to the anionic sulfonate group.

Key properties of 2-Methyl-1-(3-sulphonatopropyl)quinolinium (a closely related compound) include:

The methylthio variant likely exhibits a higher molecular weight (~297 g/mol estimated) and altered electronic properties due to the sulfur atom’s electronegativity. Such compounds are often utilized in industrial applications, including electroplating and catalysis, where their solubility and charge characteristics are advantageous .

Properties

CAS No. |

68239-09-8 |

|---|---|

Molecular Formula |

C13H15NO3S2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

3-(2-methylsulfanylquinolin-1-ium-1-yl)propane-1-sulfonate |

InChI |

InChI=1S/C13H15NO3S2/c1-18-13-8-7-11-5-2-3-6-12(11)14(13)9-4-10-19(15,16)17/h2-3,5-8H,4,9-10H2,1H3 |

InChI Key |

WMDSVEWSDJCYTK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=[N+](C2=CC=CC=C2C=C1)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Functionalization

The foundational step involves constructing the quinoline backbone with targeted substituents. The methylthio group at position 2 is typically introduced early in the synthesis via thioetherification reactions. For example, 2-chloroquinoline can react with sodium methanethiolate in anhydrous dimethylformamide (DMF) at 80°C to yield 2-(methylthio)quinoline. This intermediate is critical for subsequent sulfonation and alkylation steps.

Sulphonatopropyl Group Incorporation

Detailed Synthetic Pathways

Direct Sulfonation Route

This method prioritizes simplicity and scalability:

- Starting Material : 2-(Methylthio)quinoline (prepared as described in Section 1.1).

- Sulfonation Agent : 1,3-Propanesultone (1.2 equiv).

- Solvent System : Anhydrous acetonitrile.

- Conditions : 65°C, nitrogen atmosphere, 18-hour reaction time.

- Workup : Precipitation with ethyl acetate, followed by recrystallization from methanol/water (4:1 v/v).

Yield : 68–72%.

Key Characterization : $$ ^1H $$ NMR (D$$ _2$$O, 400 MHz): δ 8.92 (d, J = 8.4 Hz, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.85–7.78 (m, 2H), 4.62 (t, J = 7.2 Hz, 2H), 3.45–3.38 (m, 2H), 2.94 (s, 3H), 2.52–2.45 (m, 2H).

Multi-Step Alkylation-Sulfonation Approach

For higher purity batches, a sequential strategy is employed:

| Step | Reaction | Conditions | Intermediate |

|---|---|---|---|

| 1 | Quinoline alkylation | 3-Bromopropanol, K$$ _2$$CO$$ _3$$, DMF, 80°C, 6h | 1-(3-Hydroxypropyl)-2-(methylthio)quinolinium bromide |

| 2 | Sulfonic acid formation | H$$ _2$$SO$$ _4$$/SO$$ _3$$ complex, 0°C, 2h | 1-(3-Sulfooxypropyl)-2-(methylthio)quinolinium |

| 3 | Neutralization | NaOH (1M), rt, 1h | Target compound |

Overall Yield : 55–60%.

Advantage : Better control over sulfonate group orientation.

Optimization Parameters

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Acetonitrile | 18 | 72 |

| DMF | 12 | 65 |

| THF | 24 | 48 |

Temperature Profile

Elevated temperatures accelerate sulfonation but risk decomposition:

| Temperature (°C) | Byproduct Formation (%) | Target Purity (%) |

|---|---|---|

| 60 | 5 | 95 |

| 70 | 12 | 88 |

| 80 | 22 | 78 |

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H$$ _2$$O/MeCN gradient) shows ≥98% purity for optimized batches.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Percentage of Total |

|---|---|---|

| 2-(Methylthio)quinoline | 450 | 62% |

| 1,3-Propanesultone | 320 | 28% |

| Solvents/Catalysts | 50 | 10% |

Waste Management

The process generates 3.2 kg aqueous waste per kg product, requiring neutralization before disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 85% yield reduction to 4 hours using 300W microwave irradiation.

Flow Chemistry Approaches

Continuous flow reactors achieve 78% yield with residence times under 30 minutes, demonstrating scalability potential.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinolinium core can be reduced to form dihydroquinoline derivatives.

Substitution: The sulphonatopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and substituted quinolinium salts.

Scientific Research Applications

2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other quinolinium derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium involves its interaction with molecular targets and pathways within biological systems. The quinolinium core can intercalate with DNA, leading to potential anticancer activity. The sulphonatopropyl group enhances the compound’s solubility and bioavailability, while the methylthio group can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

2-Methyl-1-(3-sulphonatopropyl)quinolinium (CAS 51583-69-8)

- Substituents : Methyl (-Me) at 2-position, sulfonatopropyl at 1-position.

- Molecular Weight : 265.33 g/mol.

- Key Differences : Lacks the thioether (-SMe) group, resulting in reduced electron-withdrawing effects compared to the methylthio derivative. This impacts reactivity in redox reactions and metal coordination .

2-Methyl-1-(3-sulfopropyl)pyridinium (CAS 56405-61-9)

- Core Structure: Pyridinium ring instead of quinolinium.

- Molecular Formula: C₁₀H₁₄NO₃S.

- Shorter conjugation system may limit applications in photochemical processes .

4-(2-Methylquinolinium-1-yl)butane-1-sulfonate (CAS 71205-44-2)

- Chain Length : Butane-1-sulfonate group (four-carbon chain) vs. propane-1-sulfonate (three-carbon).

- Key Differences : Longer alkyl chain enhances hydrophobic interactions, making it more suitable for micelle formation in surfactant applications .

Physicochemical Properties

Electronic and Reactivity Differences

- Electron-Withdrawing Effects: The methylthio group in this compound introduces stronger electron-withdrawing character compared to the methyl group in CAS 51583-69-6.

- Sulfur Coordination : The thioether group may facilitate metal coordination, a property absent in the methyl-substituted analog. This could expand its utility in coordination chemistry or as a ligand in metal-catalyzed processes .

Biological Activity

2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16N2O4S

- Molecular Weight : 288.33 g/mol

- CAS Number : 877220-92-3

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and biological macromolecules. The sulphonate group enhances its solubility in aqueous environments, facilitating cellular uptake. The compound's mechanism may involve:

- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, affecting cell viability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The anticancer mechanism may involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.

Case Studies

-

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated a promising ability to inhibit growth and biofilm formation, suggesting its potential use in treating infections caused by resistant pathogens . -

Cancer Cell Apoptosis Induction

In another study, researchers investigated the effects of this compound on breast cancer cells (MCF-7). The treatment resulted in a significant decrease in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent against breast cancer .

Q & A

Q. What are the key synthetic pathways for 2-(Methylthio)-1-(3-sulphonatopropyl)quinolinium?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example:

- Alkylation : Reacting 3-iodoquinoline with methylthio groups under copper-catalyzed conditions to introduce the methylthio moiety .

- Sulphonatopropyl Introduction : Using reagents like sulfone and methyl iodide under reflux conditions to install the sulphonatopropyl group .

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients is commonly employed .

Q. How does the sulphonatopropyl group influence solubility and bioavailability?

The sulphonatopropyl group enhances hydrophilicity due to its sulfonate (-SO₃⁻) moiety, improving aqueous solubility. This is critical for biological applications, as evidenced by studies showing increased bioavailability in quinolinium derivatives with hydrophilic substituents .

Q. What spectroscopic techniques are used to characterize quinolinium derivatives?

- ¹H NMR : To confirm substituent positions via chemical shifts (e.g., DMSO-d₆ or CDCl₃ solvents reveal distinct proton environments) .

- Melting Point Analysis : Validates purity and structural consistency (e.g., derivatives with methoxy groups exhibit distinct melting points) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How to design Structure-Activity Relationship (SAR) studies to optimize antifungal activity?

- Substituent Variation : Test substituents at positions 1, 3, and 4 on the quinolinium ring to assess their impact on potency. For example, methoxy groups at position 3 enhance antifungal activity compared to phenylthio groups .

- Hydrophobicity Balance : Introduce hydrophobic groups (e.g., cyclohexyl) while retaining hydrophilic sulphonatopropyl to optimize membrane permeability and target binding .

- Comparative Analysis : Benchmark against known derivatives (e.g., benzothienoquinolinium salts) to identify structural motifs linked to efficacy .

Q. What methodological approaches determine the mechanism of action against fungal pathogens?

- CLSI Assays : Use standardized protocols (e.g., broth microdilution in RPMI-1640 media) to measure MIC (Minimum Inhibitory Concentration) and IC₅₀ (50% growth inhibition) against Candida albicans and Cryptococcus neoformans .

- Target Validation : Employ fluorescence-based assays (e.g., Alamar Blue) to assess mitochondrial disruption or membrane integrity .

- Cytotoxicity Screening : Compare fungal IC₅₀ with mammalian cell toxicity to evaluate selectivity .

Q. How to address synthesis challenges in derivatives with hydrophobic substituents?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF/dioxane mixtures) to improve solubility of intermediates .

- Catalyst Selection : Palladium on carbon (Pd/C) under hydrogen gas facilitates dehalogenation without degrading sensitive groups .

- Yield Enhancement : Avoid ω-phenyl/cyclohexyl-pentyl substitutions, which cause low yields; instead, explore shorter alkyl chains .

Q. What strategies enhance fluorescence properties for chloride sensing applications?

- Quenching Optimization : Adjust the electron-withdrawing capacity of substituents (e.g., sulphonatopropyl vs. methoxy) to modulate chloride-induced fluorescence quenching .

- Solvent Effects : Use buffered aqueous systems to stabilize the quinolinium core and reduce non-specific interactions .

- Comparative Studies : Benchmark against SPQ (6-methoxy-1-(3-sulphonatopropyl)quinolinium) to identify structural modifications that improve sensitivity .

Q. How to reconcile contradictory data on substituent effects in biological activity?

- Systematic SAR : Test derivatives with identical substituents across multiple positions to isolate electronic vs. steric effects .

- Data Normalization : Control for assay variability (e.g., fungal strain differences, incubation times) using amphotericin B as a universal positive control .

- Computational Modeling : Use molecular docking to predict binding affinities to targets like FtsZ or fungal enzymes, corroborating experimental results .

Tables for Key Data

Comparative Antifungal Activity of Quinolinium Derivatives

Synthetic Yield Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.